[(Thiazol-5-ylmethyl)-amino]-acetic acid
Description
[(Thiazol-5-ylmethyl)-amino]-acetic acid is a heterocyclic compound featuring a thiazole ring substituted at the 5-position with a methylene group linked to an amino moiety, which is further connected to an acetic acid group. Its molecular formula is C₇H₉N₃O₂S, with a molecular weight of 199.23 g/mol. This compound is of interest in medicinal chemistry for its structural similarity to enzyme inhibitors and antimicrobial agents .
Properties
IUPAC Name |
2-(1,3-thiazol-5-ylmethylamino)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c9-6(10)3-7-1-5-2-8-4-11-5/h2,4,7H,1,3H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPDTHLRKTTYLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=N1)CNCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
[(Thiazol-5-ylmethyl)-amino]-acetic acid and its derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the thiazole ring exhibit significant activity against a range of bacteria and fungi. For instance, a study synthesized several thiazole-acetamide derivatives that showed promising antibacterial effects against both Gram-negative and Gram-positive strains, including E. coli and S. aureus . The inhibition zones measured during these studies indicate a competitive efficacy compared to standard antibiotics like norfloxacin.
Anticancer Properties
The compound also shows potential in anticancer research. Thiazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition that affects metabolic pathways essential for cancer cell survival . For example, specific thiazole compounds have demonstrated cytotoxic effects on human cancer cell lines in vitro.
Biological Studies
Neuroprotective Effects
Recent studies have explored the neuroprotective properties of thiazole derivatives, suggesting their role in mitigating neurodegenerative diseases. The mechanism involves the modulation of oxidative stress pathways, where thiazole compounds act as antioxidants .
Anti-inflammatory Activity
Research has indicated that certain thiazole derivatives possess anti-inflammatory properties, making them candidates for treating inflammatory diseases. A study highlighted the synthesis of new thiazole derivatives that exhibited dual antimicrobial and anti-inflammatory activities . The compounds were evaluated against various bacterial strains and demonstrated significant inhibition, suggesting their therapeutic potential.
Industrial Applications
Agricultural Use
this compound is being investigated for its potential as a biocide or fungicide in agriculture. Its chemical structure allows it to interact with microbial enzymes, leading to effective pest control strategies without harming beneficial organisms .
Data Table: Summary of Biological Activities
Case Studies
-
Antimicrobial Evaluation
A comprehensive study evaluated a series of thiazole derivatives against multiple bacterial strains using the disc diffusion method. The results indicated that certain derivatives exhibited comparable efficacy to standard antibiotics, highlighting their potential as alternative therapeutic agents . -
Synthesis and Testing of New Derivatives
A recent investigation focused on synthesizing new heteroaryl thiazole derivatives with documented antimicrobial activity. The synthesized compounds were tested against a panel of pathogens, demonstrating potent activity and paving the way for further development in pharmaceutical applications .
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in biological processes.
Pathways Involved: The exact pathways depend on the biological context but may include signaling pathways related to inflammation, cell growth, and oxidative stress.
Comparison with Similar Compounds
Functional Group Influence on Activity
- Acetic Acid vs. Carboxamide (): Thiazole carboxamides (e.g., substituted 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamides) exhibit strong enzyme inhibition due to the amide group's hydrogen-bonding capacity. In contrast, this compound’s carboxylic acid group may enhance solubility but reduce membrane permeability compared to carboxamides .
- Amino vs. Aryl Substituents (): Compound 26 () contains a phenylacetamido group, which increases lipophilicity and likely improves binding to hydrophobic enzyme pockets. The amino group in this compound could favor interactions with polar residues in target proteins but may limit bioavailability .
Ring System Variations
- Thiazole vs. Thiazole rings, with sulfur’s electron-rich nature, may stabilize π-π stacking interactions in aromatic binding pockets .
Pharmacokinetic Properties
- Ester vs. Acid (): The methyl ester derivative (2-Amino-thiazol-5-yl)-acetic acid methyl ester shows higher lipophilicity, favoring absorption, whereas the carboxylic acid form of this compound is more water-soluble, which may optimize renal clearance .
Research Findings
- Antimicrobial Activity (): Compound 26 demonstrated 91% yield in synthesis and notable antimicrobial activity, attributed to its extended alkyl chain and phenyl group. This compound’s shorter chain may limit similar efficacy but could reduce toxicity .
- Enzyme Inhibition (): Thiazole carboxamides () showed IC₅₀ values in the nanomolar range against kinases, while acetic acid derivatives () are prioritized for solubility in designing reverse transcriptase inhibitors .
Biological Activity
[(Thiazol-5-ylmethyl)-amino]-acetic acid is a compound belonging to the thiazole family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Overview of Thiazole Compounds
Thiazoles are five-membered heterocyclic compounds that contain both sulfur and nitrogen atoms. They are known for their significant pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The thiazole ring structure serves as a valuable scaffold for drug development due to its ability to interact with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The thiazole moiety can modulate enzyme activity, which is crucial in various metabolic pathways. For instance:
- Enzyme Inhibition : The compound may inhibit enzymes involved in microbial growth, leading to its antimicrobial effects.
- Receptor Modulation : It can interact with cellular receptors, potentially influencing signaling pathways related to inflammation and cancer progression.
Antimicrobial Activity
Research has shown that thiazole derivatives exhibit significant antimicrobial properties. For example, studies have demonstrated that compounds containing thiazole rings can effectively inhibit the growth of various bacterial strains:
| Compound | MIC (mg/mL) | MBC (mg/mL) | Target Bacteria |
|---|---|---|---|
| This compound | 0.23–0.70 | 0.47–0.94 | Bacillus cereus |
| Other Thiazole Derivatives | 0.08–0.11 | 0.11–0.23 | Trichophyton viride |
These findings suggest that this compound may be a promising candidate for developing new antimicrobial agents.
Anticancer Activity
Thiazole derivatives have also been investigated for their anticancer properties. A study highlighted the effectiveness of certain thiazolidine derivatives against glioblastoma multiforme cells, indicating potential applications in cancer therapy:
- Cell Lines Tested : MDA-MB-231, HCT116, HT29, MCF7, SW620
- Results : Several derivatives exhibited significant antiproliferative activity against these cancer cell lines.
Case Studies and Research Findings
- Antimicrobial Screening : A comprehensive screening of thiazole derivatives showed that compounds with specific substitutions on the thiazole ring demonstrated enhanced antibacterial activity compared to standard reference drugs like ciprofloxacin and fluconazole .
- Anticancer Research : Research into the anticancer effects of thiazolidine derivatives revealed that modifications to the thiazole scaffold could lead to improved potency against various cancer cell lines .
- Neuroprotective Effects : Preliminary studies indicate that some thiazole derivatives may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases .
Preparation Methods
Solvent and Temperature Effects
Q & A
Q. Table 1: Synthetic Yields Under Varied Conditions
| Condition | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|
| Sodium hydroxide, 70°C | 82 | 98.5 | |
| Potassium carbonate, 60°C | 75 | 97.2 | |
| Morpholine catalyst, 80°C | 88 | 99.1 |
Q. Table 2: Stability Profile in Solvents
| Solvent | Degradation (%/24h, 25°C) | Light Sensitivity |
|---|---|---|
| Water | 25 | High |
| DMF | <5 | Low |
| DMSO | <3 | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
